A-1 Technical Guide to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol: Properties, Synthesis, and Applications
A-1 Technical Guide to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol: Properties, Synthesis, and Applications
Abstract
This guide provides a comprehensive technical overview of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol, a fluorinated heterocyclic compound of significant interest in modern chemistry. The incorporation of a difluoromethyl (CHF₂) group into the pyrazole scaffold imparts unique electronic properties that are highly valuable in the design of bioactive molecules, particularly in the agrochemical and pharmaceutical sectors. This document details the compound's fundamental chemical and physical properties, explores its tautomeric nature, outlines a robust synthetic pathway, provides a standard analytical protocol, and discusses its primary application as a key synthetic intermediate. The insights herein are intended to equip researchers and developers with the foundational knowledge required to effectively utilize this versatile building block in their work.
Chemical Identity and Structural Elucidation
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of a methyl group at the N1 position and a difluoromethyl group at the C3 position creates a scaffold with significant potential for further functionalization.
| Identifier | Value | Source |
| IUPAC Name | 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol | N/A |
| CAS Number | 129922-58-3 | [1] |
| Molecular Formula | C₅H₆F₂N₂O | N/A |
| Molecular Weight | 164.11 g/mol | [2] |
| MDL Number | MFCD16619807 | [1] |
Tautomerism: The Pyrazolol-Pyrazolone Equilibrium
A critical chemical feature of this compound is its existence in multiple tautomeric forms. While named as a pyrazol-5-ol, it exists in equilibrium with its pyrazolone isomers. This keto-enol type tautomerism is fundamental to its reactivity and biological interactions. The equilibrium is influenced by factors such as solvent polarity, pH, and temperature. The aromaticity of the pyrazol-5-ol form provides considerable stability.[3]
Caption: Tautomeric equilibrium of the pyrazole core.
Physicochemical Properties
The physicochemical properties of a compound are paramount for predicting its behavior in both chemical reactions and biological systems. The difluoromethyl group significantly influences these parameters compared to a non-fluorinated methyl or trifluoromethyl analogue.
| Property | Value | Implication for Research & Development |
| Molecular Weight | 164.11 g/mol | Low molecular weight makes it an ideal fragment for building larger, more complex molecules in drug discovery programs. |
| Calculated XLogP3 | 0.8 | A low LogP value suggests good aqueous solubility and potentially limited passive diffusion across biological membranes. This is a key parameter for formulation and bioavailability studies. A structurally similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, has a similar calculated XLogP3 of 0.8.[4] |
| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a hydrogen bond donor, influencing solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors, contributing to its solubility and binding affinity. |
Note: Experimental data for pKa and precise solubility were not available in the searched literature. These values would need to be determined empirically.
Synthesis and Reactivity
The synthesis of pyrazole derivatives is a well-established field in organic chemistry.[5] The most common and robust method for creating the 1,3,5-substituted pyrazole core of the title compound is through the condensation of a β-ketoester with a substituted hydrazine, a variant of the Knorr pyrazole synthesis.[6]
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the N-N and N-C bonds of the pyrazole ring, revealing two key starting materials: methylhydrazine and an appropriate difluoromethyl-substituted β-ketoester , such as ethyl 4,4-difluoro-3-oxobutanoate.
Causality Behind Reagent Choice:
-
Ethyl 4,4-difluoro-3-oxobutanoate: This precursor contains the required difluoromethyl group and the 1,3-dicarbonyl moiety necessary for cyclization. The ethyl ester is a good leaving group during the intramolecular nucleophilic attack.
-
Methylhydrazine: This provides the N1-methyl group and the second nitrogen for the heterocycle. Its differential nucleophilicity (the substituted nitrogen is less nucleophilic) helps control the regioselectivity of the initial condensation.
-
Acid Catalyst (e.g., Acetic Acid): A catalytic amount of acid is often used to activate the carbonyl groups of the β-ketoester, facilitating the initial condensation with hydrazine to form a hydrazone intermediate.[6]
Caption: Generalized synthetic workflow via Knorr condensation.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on standard methods for pyrazole synthesis.[6][7] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.
Objective: To synthesize 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol.
Materials:
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Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol.
-
Reagent Addition: Add methylhydrazine (1.1 eq) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Scientist's Note: The slight excess of methylhydrazine ensures complete consumption of the limiting β-ketoester. The reaction is typically exothermic upon initial addition.
-
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.
Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques as described in Section 4.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Standard Analytical Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of the N-methyl group (singlet, ~3.5-4.0 ppm), the pyrazole ring proton (singlet, ~5.5-6.0 ppm), and the difluoromethyl proton (triplet, ~6.5-7.0 ppm due to coupling with fluorine). The hydroxyl proton may be a broad singlet or may exchange with the solvent.
-
¹⁹F NMR: Will show a doublet corresponding to the CHF₂ group, confirming the fluorine environment.
-
¹³C NMR: Will provide the carbon skeleton fingerprint.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Protocol: Purity Determination by HPLC
Objective: To assess the purity of the synthesized 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic mobile phase ensures that the pyrazole is in a consistent protonation state, leading to sharp, reproducible peaks.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Prep: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.
Expected Result: A pure sample should yield a single major peak at a characteristic retention time. Purity is calculated based on the area percentage of the main peak.
Applications in Synthesis
The primary value of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol lies in its role as a versatile synthetic intermediate. It is a precursor to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) , a crucial building block for a new generation of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[8]
Many highly effective commercial fungicides, including fluxapyroxad, bixafen, and sedaxane, are amides derived from this pyrazole carboxylic acid core.[9][10] The difluoromethyl group is critical to their biological activity.
Caption: Synthetic utility as a precursor to SDHI fungicides.
The transformation to the key carboxylic acid intermediate often involves functionalization at the C4 position of the pyrazole ring, for example, through a Vilsmeier-Haack formylation followed by oxidation.[8] The reactivity of the pyrazol-5-ol tautomer is key to directing electrophilic substitution to the C4 position.
Conclusion
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol is more than a simple heterocycle; it is a strategically designed building block whose value is defined by the unique electronic contributions of its difluoromethyl substituent. Its robust synthesis, well-defined chemical properties, and critical role as a precursor to high-value agrochemicals make it a compound of significant industrial and academic importance. This guide has provided the core technical knowledge necessary for researchers to understand and effectively leverage this compound in the development of next-generation chemical products.
References
- BenchChem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Application Notes.
- Barattini, F., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
-
Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. Retrieved January 9, 2026, from [Link]
-
Brauch, S., & van der Westhuyzen, R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1146–1205. Retrieved January 9, 2026, from [Link]
-
Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Biologically active pyrazolone and pyrazole derivatives. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved January 9, 2026, from [Link]
-
Quiralte, J., et al. (2002). Hypersensitivity to pyrazolones. Allergy, 57(2), 175-176. Retrieved January 9, 2026, from [Link]
-
Wang, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 224, 113719. Retrieved January 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem Compound Database. Retrieved January 9, 2026, from [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 5(2), 1639-1653. Retrieved January 9, 2026, from [Link]
-
Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved January 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. PubChem Compound Database. Retrieved January 9, 2026, from [Link]
- Patent WO2017084995A1. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Manivannan, V., & Ilavarasan, R. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(12), 5039-5045. Retrieved January 9, 2026, from [Link]
-
Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(6), 28-33. Retrieved January 9, 2026, from [Link]
-
European Patent Office. (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol. EP 3317254 B1. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
-
Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. r/OrganicChemistry. Retrieved January 9, 2026, from [Link]
-
El-Sawy, E. R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-13. Retrieved January 9, 2026, from [Link]
-
Gümrükcüoğlu, I., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2942. Retrieved January 9, 2026, from [Link]
-
Rahayu, R., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Public Health in Africa, 13(s1). Retrieved January 9, 2026, from [Link]
-
Wang, H., et al. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 19(12), 21035-21047. Retrieved January 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 9, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Cobalt phosphate (Co3(PO4)2). Retrieved January 9, 2026, from [Link]
Sources
- 1. 129922-58-3 Cas No. | 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol | Apollo [store.apolloscientific.co.uk]
- 2. 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol | CymitQuimica [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme.de [thieme.de]
- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
